molecular formula C14H13NO5S B14087575 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid

3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid

Cat. No.: B14087575
M. Wt: 307.32 g/mol
InChI Key: ILQLHSHGCYRWRB-UHFFFAOYSA-N
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Description

3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a carbamoyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, leading to its accumulation and activation of hypoxia-responsive genes .

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylpropanoic acid: A simpler analog without the naphthalene and sulfonyl groups.

    Naphthalene-2-sulfonic acid: Contains the naphthalene and sulfonyl groups but lacks the carbamoyl and propanoic acid moieties.

Uniqueness

3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its hydrophobic interactions, while the sulfonyl and carbamoyl groups provide sites for further chemical modifications.

Properties

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

4-(naphthalen-2-ylsulfonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C14H13NO5S/c16-13(7-8-14(17)18)15-21(19,20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)(H,17,18)

InChI Key

ILQLHSHGCYRWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCC(=O)O

Origin of Product

United States

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